molecular formula C5H9ClN2S B11916680 2,4-Dimethylthiazol-5-amine hydrochloride

2,4-Dimethylthiazol-5-amine hydrochloride

Cat. No.: B11916680
M. Wt: 164.66 g/mol
InChI Key: PUOOWXMTBIOQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylthiazol-5-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylthiazol-5-amine hydrochloride typically involves the reaction of 2-amino-4,5-dimethylthiazole with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylthiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2,4-Dimethylthiazol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethylthiazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethylthiazole
  • 4,5-Dimethylthiazol-2-amine hydrochloride
  • 4,5-Dimethylthiazol-2-ylamine hydrochloride

Uniqueness

2,4-Dimethylthiazol-5-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

IUPAC Name

2,4-dimethyl-1,3-thiazol-5-amine;hydrochloride

InChI

InChI=1S/C5H8N2S.ClH/c1-3-5(6)8-4(2)7-3;/h6H2,1-2H3;1H

InChI Key

PUOOWXMTBIOQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.